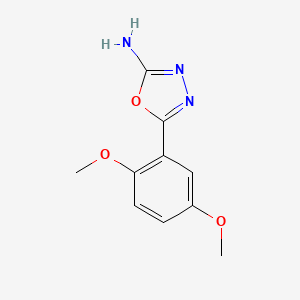

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS No.: 1105193-64-3

Cat. No.: VC3345502

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105193-64-3 |

|---|---|

| Molecular Formula | C10H11N3O3 |

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | 5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C10H11N3O3/c1-14-6-3-4-8(15-2)7(5-6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |

| Standard InChI Key | GLKHNJJFHCPZKA-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2=NN=C(O2)N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NN=C(O2)N |

Introduction

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound belonging to the oxadiazole class, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is characterized by its unique structure, featuring a 2,5-dimethoxyphenyl group attached to an oxadiazole ring. The presence of the amine group at the 2-position of the oxadiazole ring further enhances its potential for chemical modifications and biological interactions.

Synthesis Methods

The synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the condensation of 2,5-dimethoxybenzoyl hydrazide with a suitable reagent to form the oxadiazole ring. Common methods include the use of phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.

Synthesis Steps:

-

Preparation of 2,5-Dimethoxybenzoyl Hydrazide: This involves reacting 2,5-dimethoxybenzoic acid with hydrazine in the presence of a coupling agent.

-

Formation of Oxadiazole Ring: The hydrazide is then treated with a dehydrating agent to form the oxadiazole ring.

Research Findings

Research on oxadiazoles has shown promising results in various biological assays. For instance, oxadiazoles have been found to exhibit potent antimicrobial activity against a range of bacteria and fungi. Additionally, some oxadiazole derivatives have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response.

Example Research:

-

Antimicrobial Activity: A study on similar oxadiazole compounds showed significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents.

-

Anti-inflammatory Activity: Another study demonstrated that certain oxadiazole derivatives could reduce inflammation by inhibiting COX-2 enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume